Cas no 67169-27-1 (N-[3-(dimethylamino)-4-methoxyphenyl]acetamide)
67169-27-1 structure
Product Name:N-[3-(dimethylamino)-4-methoxyphenyl]acetamide
CAS No:67169-27-1
MF:C11H16N2O2
MW:208.256942749023
CID:965464
PubChem ID:105399
Update Time:2025-04-19
N-[3-(dimethylamino)-4-methoxyphenyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3-(dimethylamino)-4-methoxyphenyl]acetamide
- ACETAMIDE,N-[3-(DIMETHYLAMINO)-4-METHOXYPHENYL]-
- 3'-(Dimethylamino)-p-acetanisidide
- Acetamide, N-(3-(dimethylamino)-4-methoxyphenyl)-
- N-(3-(Dimethylamino)-4-methoxyphenyl)acetamide
- Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-
- EINECS 266-593-5
- SCHEMBL11438782
- NS00052916
- 67169-27-1
- DTXSID70886818
- BYTLIWBFWDAYAE-UHFFFAOYSA-N
-
- Inchi: 1S/C11H16N2O2/c1-8(14)12-9-5-6-11(15-4)10(7-9)13(2)3/h5-7H,1-4H3,(H,12,14)
- InChI Key: BYTLIWBFWDAYAE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1N(C)C)NC(C)=O
Computed Properties
- Exact Mass: 208.12128
- Monoisotopic Mass: 208.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6A^2
Experimental Properties
- Density: 1.128
- Boiling Point: 364.4°C at 760 mmHg
- Flash Point: 174.2°C
- Refractive Index: 1.581
- PSA: 41.57
N-[3-(dimethylamino)-4-methoxyphenyl]acetamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Wan Lab Chip, 2020,20, 4528-4538
67169-27-1 (N-[3-(dimethylamino)-4-methoxyphenyl]acetamide) Related Products
- 93-26-5(N-(2-Methoxyphenyl)acetamide)
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- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)
- 23042-75-3(2',4'-Dimethoxyacetanilide)
- 58469-06-0(N-(2-Hydroxy-4-methoxyphenyl)acetamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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